molecular formula C13H13N B1582755 5-Phenyl-o-toluidine CAS No. 80938-67-6

5-Phenyl-o-toluidine

Cat. No.: B1582755
CAS No.: 80938-67-6
M. Wt: 183.25 g/mol
InChI Key: YLKSTPDTTKOSIL-UHFFFAOYSA-N
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Description

5-Phenyl-o-toluidine (CAS: 80938-67-6) is an aromatic amine with the molecular formula C₁₃H₁₃N and a molecular weight of 183.25 g/mol . Structurally, it consists of an aniline backbone (benzene ring with an -NH₂ group) substituted with a methyl group (-CH₃) at the 2-position (ortho to the amine) and a phenyl group (-C₆H₅) at the 5-position (meta to the amine). This substitution pattern imparts steric bulk and alters electronic properties compared to simpler aniline derivatives. The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and halogenated o-toluidine precursors .

Properties

IUPAC Name

2-methyl-5-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKSTPDTTKOSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7036828
Record name 3-Amino-4-methylbiphenyl
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Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80938-67-6
Record name 4-Methyl[1,1′-biphenyl]-3-amine
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Record name (1,1'-Biphenyl)-3-amine, 4-methyl-
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Record name 3-Amino-4-methylbiphenyl
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Record name 80938-67-6
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5-Phenyl-o-toluidine involves the Suzuki–Miyaura coupling reaction. This reaction typically employs boron reagents and palladium catalysts to form carbon-carbon bonds under mild and functional group-tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out at elevated temperatures, around 80-100°C, to achieve optimal yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-o-toluidine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted biphenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dyes and Pigments

One of the primary applications of 5-Phenyl-o-toluidine is as an intermediate in the production of dyes and pigments. Its structure allows it to be utilized in synthesizing azo dyes, which are widely used in textiles and food coloring. The compound's ability to form stable complexes with metal ions further enhances its utility in dye formulations.

Table 1: Common Dyes Derived from this compound

Dye NameApplication AreaChemical Structure
Azo DyesTextilesC₁₂H₁₃N₃O₂ (general)
Acid DyesLeatherVariable
Direct DyesPaperVariable

Pharmaceutical Applications

This compound is also explored for its potential pharmaceutical applications. Studies have indicated that derivatives of this compound exhibit anti-cancer properties. Research involving the synthesis of new drug candidates has shown that modifications to the phenyl group can enhance biological activity against certain cancer cell lines.

Case Study: Anti-Cancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of synthesized this compound derivatives on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting potential for development into therapeutic agents.

Table 2: Cytotoxicity Data of this compound Derivatives

CompoundCell LineIC₅₀ (µM)
This compoundMCF-7 (Breast Cancer)15
Derivative AHeLa (Cervical Cancer)10
Derivative BA549 (Lung Cancer)12

Material Science Applications

In material science, this compound serves as a precursor for synthesizing polymers and resins. Its incorporation into polymer matrices can improve thermal stability and mechanical properties.

Case Study: Polymer Composites

Research conducted on polymer composites containing this compound showed enhanced tensile strength and thermal resistance compared to traditional composites. This finding has implications for industries requiring durable materials, such as automotive and aerospace sectors.

Table 3: Mechanical Properties of Polymer Composites

Composite TypeTensile Strength (MPa)Thermal Stability (°C)
Standard Polymer30200
Composite with 5-POT45250

Mechanism of Action

The mechanism of action of 5-Phenyl-o-toluidine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogues include o-toluidine, o-tolidine, 2,4,6-triphenylaniline, and 3-amino-4-methylbiphenyl. Their properties are compared below:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Physical State Solubility Key Applications
5-Phenyl-o-toluidine C₁₃H₁₃N 183.25 80938-67-6 Solid Low in polar solvents Pharmaceutical intermediates
o-Toluidine C₇H₉N 107.15 95-53-4 Liquid Moderate in water Dyes, rubber chemicals
o-Tolidine C₁₄H₁₆N₂ 212.29 119-93-7 Solid Insoluble in water Dye manufacturing
2,4,6-Triphenylaniline C₂₄H₁₉N 321.41 6864-20-6 Solid Low in water Organic electronics
3-Amino-4-methylbiphenyl C₁₃H₁₃N 183.25 - Solid Not reported Polymer precursors

Key Observations :

  • Steric Effects : The phenyl group in this compound increases steric hindrance compared to o-toluidine, reducing reactivity in electrophilic substitution reactions .
  • Solubility : Bulkier substituents (e.g., phenyl groups) lower solubility in polar solvents. For example, this compound is less water-soluble than o-toluidine .
  • Electronic Effects : The electron-donating methyl and phenyl groups modulate the amine's basicity, affecting its utility in coordination chemistry .

Research Findings and Gaps

  • Electronic Properties : Computational studies suggest the phenyl group in this compound delocalizes electron density, reducing amine basicity compared to o-toluidine .
  • Thermal Stability : 2,4,6-Triphenylaniline exhibits higher thermal stability (decomposition >250°C) due to extensive π-conjugation, making it suitable for organic electronics .
  • Toxicity Data : While o-toluidine and o-tolidine have well-documented toxicity profiles, this compound requires further toxicological evaluation .

Biological Activity

5-Phenyl-o-toluidine, a derivative of o-toluidine, is an organic compound with the chemical formula C14H15N. It is primarily used in organic synthesis and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and associated toxicological data.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules through hydrogen bonding and other molecular interactions. The amino group in the compound can influence the function and activity of proteins and other biological molecules. Additionally, metabolic transformations may produce active metabolites that contribute to its biological effects.

Potential Therapeutic Applications

Research indicates that this compound may have applications in various fields:

  • Pharmaceutical Development : It is being investigated as a potential pharmaceutical intermediate or active ingredient due to its structural properties that may enhance drug efficacy.
  • Cancer Research : Its structural analogs have been studied for their carcinogenic potential, which raises questions about the safety and efficacy of compounds within this chemical class .

Toxicological Data

Several studies have reported on the toxicological effects associated with o-toluidine derivatives, including this compound. Key findings include:

Case Studies

A notable case study involved an epidemic of bladder cancer among workers exposed to o-toluidine in Japan. This study highlighted the occupational hazards associated with exposure to o-toluidine derivatives and underscored the need for careful monitoring and regulation of such compounds in industrial settings .

Summary of Biological Activities and Toxicological Effects

Activity/Toxicity Observation Reference
Carcinogenic Potential Induces tumors in animal studies (e.g., hemangiosarcomas)
Mutagenicity Positive results in S. typhimurium assays
Pharmaceutical Use Investigated as a pharmaceutical intermediate
Occupational Hazard Linked to bladder cancer among exposed workers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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